N-(3,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
CAS No.: 1251595-86-4
Cat. No.: VC7669601
Molecular Formula: C24H22N4O5
Molecular Weight: 446.463
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251595-86-4 |
|---|---|
| Molecular Formula | C24H22N4O5 |
| Molecular Weight | 446.463 |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C24H22N4O5/c1-15-7-4-5-8-17(15)22-26-23(33-27-22)18-9-6-12-28(24(18)30)14-21(29)25-16-10-11-19(31-2)20(13-16)32-3/h4-13H,14H2,1-3H3,(H,25,29) |
| Standard InChI Key | ZPENKACZNSCXEH-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Introduction
The compound N-(3,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic molecule with potential applications in medicinal chemistry. It features a dimethoxyphenyl group, a 1,2,4-oxadiazole moiety, and a dihydropyridine framework, which are significant for its chemical behavior and biological activity.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step organic reactions. Common methods include refluxing in organic solvents or mechanochemical techniques to enhance yield and reduce environmental impact. Purification often involves recrystallization.
Biological Activity and Potential Applications
While specific data on N-(3,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is limited, compounds with similar structures have shown promise in medicinal chemistry, particularly in areas like antimicrobial and anticancer research. The presence of a 1,2,4-oxadiazole ring, for instance, is associated with compounds exhibiting significant biological activities, including antimicrobial properties .
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume